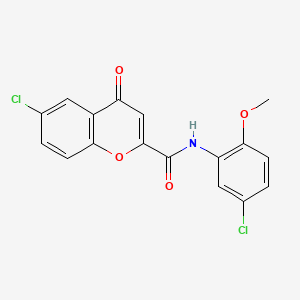![molecular formula C20H17ClN4O4S B12137144 N-(3-chloro-4-methoxyphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137144.png)
N-(3-chloro-4-methoxyphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-クロロ-4-メトキシフェニル)-2-{[5-(フラン-2-イル)-4-(フラン-2-イルメチル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドは、トリアゾール環、フラン基、クロロメトキシフェニル部分を特徴とする複雑な有機化合物です。この化合物は、その潜在的な生物活性と医薬品化学における応用可能性により、様々な分野において注目されています。
準備方法
合成経路と反応条件
(3-クロロ-4-メトキシフェニル)-2-{[5-(フラン-2-イル)-4-(フラン-2-イルメチル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドの合成は、通常、複数の工程を伴います。
トリアゾール環の形成: トリアゾール環は、ヒドラジン誘導体と適切なアルデヒドまたはケトンを含む環化反応によって合成できます。
フラン基の付加: フラン基は、フリーデル・クラフツアルキル化またはアシル化反応を通じて導入されます。
クロロメトキシフェニル部分の導入: この工程は、クロロ基とメトキシ基がフェニル環に導入される置換反応を伴います。
最終的なカップリング: 最終的な工程では、トリアゾール-フラン中間体をクロロメトキシフェニルアセトアミドと適切な条件下でカップリングさせます。これは、ジメチルホルムアミド(DMF)などの極性非プロトン性溶媒中で、炭酸カリウムなどの塩基を用いることがよくあります。
工業生産方法
この化合物の工業生産では、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成経路の最適化が必要となる可能性があります。これには、連続フロー反応器の使用、高度な精製技術、グリーンケミストリーの原則の適用が含まれる可能性があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にフラン環において酸化反応を受け、フランオンが生成される可能性があります。
還元: 還元反応は、トリアゾール環またはクロロ基を標的にし、脱塩素化または水素化生成物をもたらす可能性があります。
置換: フェニル環上のクロロ基は、アミンやチオールなどの求核剤によって置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、酸性または塩基性条件下で過マンガン酸カリウム(KMnO₄)または過酸化水素(H₂O₂)があります。
還元: 水素化ホウ素ナトリウム(NaBH₄)または水素化リチウムアルミニウム(LiAlH₄)などの還元剤が一般的に使用されます。
置換: 求核置換反応では、通常、メタノールナトリウム(NaOMe)またはチオ尿素などの試薬を還流条件下で使用します。
主要な生成物
酸化: フランオンおよび他の酸化誘導体。
還元: 脱塩素化または水素化生成物。
置換: 使用される求核剤に応じて、様々な置換フェニル誘導体。
科学的研究の応用
(3-クロロ-4-メトキシフェニル)-2-{[5-(フラン-2-イル)-4-(フラン-2-イルメチル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドは、科学研究においていくつかの応用があります。
医薬品化学: そのユニークな構造的特徴により、抗菌剤、抗真菌剤、または抗癌剤としての可能性について調査されています。
生物学的調査: この化合物は、タンパク質やDNAなどの生物学的巨大分子との相互作用を理解するための調査で使用されます。
ケミカルバイオロジー: 様々な生化学経路とメカニズムを研究するためのプローブとして役立ちます。
産業用アプリケーション:
作用機序
(3-クロロ-4-メトキシフェニル)-2-{[5-(フラン-2-イル)-4-(フラン-2-イルメチル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドの作用機序は、特定の分子標的との相互作用を伴います。
分子標的: この化合物は、キナーゼやGタンパク質共役受容体(GPCR)など、重要な生物学的プロセスに関与する酵素または受容体を標的にする可能性があります。
関与する経路: MAPK/ERK経路またはPI3K/Akt経路などのシグナル伝達経路を調節し、細胞増殖、アポトーシス、または代謝への影響をもたらす可能性があります。
類似化合物の比較
類似化合物
- **N-(3-クロロ-4-メトキシフェニル)-2-{[5-(フラン-2-イル)-4-(フラン-2-イルメチル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドは、フルコナゾールやイトラコナゾールなど、よく知られている抗真菌剤である他のトリアゾール誘導体と比較することができます。
他のフラン含有化合物: フラゾリドンやニトロフラントインなど、抗菌作用を示す化合物も含まれます。
独自性
構造的独自性: トリアゾール環とフラン基およびクロロメトキシフェニル部分の組み合わせは、ユニークであり、異なる生物活性を付与する可能性があります。
機能的独自性: 複数の生物学的標的や経路と相互作用する可能性は、研究および治療的応用のための汎用性の高い化合物となっています。
この詳細な概要は、(3-クロロ-4-メトキシフェニル)-2-{[5-(フラン-2-イル)-4-(フラン-2-イルメチル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドの合成、反応、応用、類似化合物との比較における独自性を強調し、包括的な理解を提供します。
類似化合物との比較
Similar Compounds
- **N-(3-chloro-4-methoxyphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be compared with other triazole derivatives, such as fluconazole or itraconazole, which are well-known antifungal agents.
Other furan-containing compounds: Compounds like furazolidone or nitrofurantoin, which also exhibit antimicrobial properties.
Uniqueness
Structural Uniqueness: The combination of a triazole ring with furan groups and a chloro-methoxyphenyl moiety is unique and may confer distinct biological activities.
Functional Uniqueness: Its potential to interact with multiple biological targets and pathways makes it a versatile compound for research and therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness in comparison to similar compounds
特性
分子式 |
C20H17ClN4O4S |
|---|---|
分子量 |
444.9 g/mol |
IUPAC名 |
N-(3-chloro-4-methoxyphenyl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H17ClN4O4S/c1-27-16-7-6-13(10-15(16)21)22-18(26)12-30-20-24-23-19(17-5-3-9-29-17)25(20)11-14-4-2-8-28-14/h2-10H,11-12H2,1H3,(H,22,26) |
InChIキー |
HXKGVCPXJLPAFM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CO4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate](/img/structure/B12137063.png)
![N-(2-methoxyphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B12137067.png)

![(2E)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide](/img/structure/B12137073.png)
![3-[(2,6-Difluorophenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12137087.png)
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B12137115.png)
![3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12137121.png)
![4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(2-fluorophenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one](/img/structure/B12137123.png)
![(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12137138.png)
![3-[(2-Methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine](/img/structure/B12137141.png)
![(5Z)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12137146.png)
![(5Z)-5-[4-(heptyloxy)-3-methoxybenzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12137149.png)
![4-[(4-butoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-(4-methylphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12137153.png)
![3-[2-[(2Z)-2-butan-2-ylidenehydrazinyl]-1,3-thiazol-4-yl]-6-methoxychromen-2-one](/img/structure/B12137154.png)
